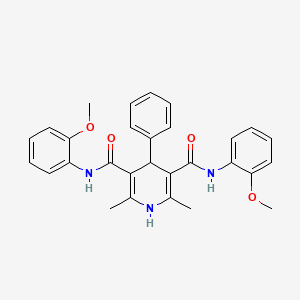![molecular formula C19H24N4O3 B11476925 5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11476925.png)
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:
Oxidation: The nitro group on the indole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The formation of the diazatricyclo moiety involves cyclization reactions, which can be facilitated by acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as halogens, acids, or alkylating agents
Cyclization: Acidic or basic catalysts, heat
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[331
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, and the presence of the nitro group and diazatricyclo moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-nitroindole: A simpler indole derivative with a nitro group.
2,3-diazabicyclo[2.2.1]heptane: A compound with a similar diazatricyclo structure.
Uniqueness
What sets 5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol apart is its combination of the indole, nitro, and diazatricyclo moieties, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C19H24N4O3/c1-11-15(13-6-12(23(25)26)4-5-14(13)20-11)16-21-7-18(2)8-22(16)10-19(3,9-21)17(18)24/h4-6,16-17,20,24H,7-10H2,1-3H3 |
InChI Key |
LYZFKYMJITVUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3N4CC5(CN3CC(C4)(C5O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11476857.png)

![5-amino-3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11476869.png)
![Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11476870.png)
![4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11476883.png)
![1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one](/img/structure/B11476894.png)
![N~1~-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B11476899.png)
![1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11476900.png)
![3-(4-chlorophenyl)-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476902.png)
![N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11476909.png)
![5-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11476914.png)

![methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B11476930.png)
![4-chloro-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11476939.png)
